

Solubility of 2,5-Diethynylpyridine in organic solvents

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Compound of Interest

Compound Name: 2,5-Diethynylpyridine

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An In-depth Technical Guide to the Solubility of **2,5-Diethynylpyridine** in Organic Solvents

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Abstract

This technical guide provides a comprehensive overview of the solubility of **2,5-Diethynylpyridine**, a key building block in materials science and organic synthesis. Due to the scarcity of precise quantitative solubility data in public literature, this document synthesizes predictive solubility information based on the well-understood properties of its parent heterocycle, pyridine, and other structurally related compounds. We present a theoretical framework for solubility prediction, a qualitative solubility profile in common organic solvents, and detailed, field-proven experimental protocols for researchers to determine precise solubility data. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from reaction optimization and purification to formulation and materials fabrication.

Introduction to 2,5-Diethynylpyridine

2,5-Diethynylpyridine is a heterocyclic aromatic compound with the chemical formula C₉H₅N. [1][2] It presents as a white to light orange crystalline powder with a melting point in the range of 87-91 °C.[3] The structure, featuring a central pyridine ring functionalized with two terminal alkyne (ethynyl) groups, makes it a highly valuable and rigid molecular linker. These terminal alkyne groups are amenable to a variety of coupling reactions, most notably "click chemistry"

(e.g., copper-catalyzed azide-alkyne cycloaddition) and Sonogashira coupling, positioning **2,5-Diethynylpyridine** as a critical precursor for the synthesis of:

- Metal-Organic Frameworks (MOFs)
- Conjugated Polymers and Oligomers for optoelectronic applications
- Macrocycles and Supramolecular Architectures
- Pharmaceutical Intermediates

A thorough understanding of its solubility is paramount for handling, reaction engineering, purification (via crystallization or chromatography), and processing of the final materials.

Table 1: Physicochemical Properties of **2,5-Diethynylpyridine**

Property	Value	Reference(s)
CAS Number	137000-75-0	[1] [2]
Molecular Formula	C ₉ H ₅ N	[1] [2]
Molecular Weight	127.14 g/mol	[1] [2]
Appearance	White to Light yellow to Light orange powder/crystal	[3]
Melting Point	87 - 91 °C	[3]

| Purity (Typical) | >98.0% (GC) |[\[3\]](#) |

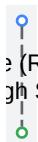
Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[\[4\]](#) This means that substances with similar intermolecular forces are more likely to be soluble in one another. For organic molecules, these forces are broadly categorized by the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

- δ_d : Energy from dispersion forces (van der Waals).
- δ_p : Energy from dipolar intermolecular forces.
- δ_h : Energy from hydrogen bonding.^[5]

Each solvent and solute can be assigned a point in this three-dimensional "Hansen space."
The closer two points are, the more likely they are to be miscible.^[5] While specific HSP values for **2,5-Diethynylpyridine** are not published, we can infer its characteristics from its structure. The pyridine ring introduces polarity and a hydrogen bond acceptor site (the nitrogen lone pair).^[6] The two ethynyl groups add to the molecule's polarizability and provide weak hydrogen bond donor capacity (the terminal acetylenic C-H bond), while the overall carbon framework contributes to dispersion forces.

Compared to its parent compound, pyridine, **2,5-Diethynylpyridine** has a larger, more rigid, and less polar surface area due to the hydrocarbon-rich ethynyl groups. Pyridine itself is a polar aprotic solvent, miscible with a vast range of solvents, from water to non-polar hexane.^[6] ^[7] The addition of the ethynyl groups is expected to decrease its affinity for highly polar protic solvents like water while enhancing its solubility in solvents with moderate to low polarity. This is analogous to 2,5-divinylpyridine, where the vinyl groups increase the non-polar character compared to pyridine, reducing its aqueous solubility.^[8]



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Caption: Hansen Solubility Parameter (HSP) space.

Predicted Solubility Profile of 2,5-Diethynylpyridine

Based on the theoretical principles and solubility data of analogous compounds like pyridine, 2-vinylpyridine, and 2,5-diphenylpyridine, the following qualitative solubility profile for **2,5-Diethynylpyridine** is predicted.^{[8][9][10]} These predictions are intended as a starting point for solvent screening.

Table 2: Predicted Qualitative Solubility of **2,5-Diethynylpyridine**

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Non-Polar	Hexane, Cyclohexane, Toluene	Sparingly Soluble to Soluble	The hydrocarbon-rich ethynyl groups and aromatic ring will interact favorably with non-polar solvents via dispersion forces. Pyridine is miscible with hexane.[8]
Polar Aprotic	Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Soluble to Very Soluble	This class of solvents offers the best balance. Their polarity can interact with the pyridine nitrogen, while their organic character accommodates the rest of the molecule. Pyridine is highly soluble in ether and chloroform.[9] THF and DMF are common solvents for reactions involving pyridine derivatives.[11]

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The molecule's increased non-polar character from the ethynyl groups will likely disrupt the strong hydrogen-bonding network of water, leading to low solubility. Solubility in alcohols is expected to be better than in water but may be limited. The analogue 2-vinylpyridine is only slightly soluble in water but very soluble in alcohols.[8] |

Experimental Determination of Solubility

To move from prediction to practical application, direct measurement is essential. The following protocols are provided as self-validating systems for determining solubility in your laboratory.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick "yes/no" answer for solubility at a given concentration, ideal for initial solvent screening.

Methodology:

- Preparation: Add approximately 10 mg of **2,5-Diethynylpyridine** to a small vial.
- Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL increments) up to a total volume of 1 mL.[\[12\]](#)
- Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
- Observation: Visually inspect the solution against a dark background. The absence of any visible solid particles indicates that the compound is soluble at or above 10 mg/mL. If solid remains, the compound is sparingly soluble or insoluble at this concentration.[\[12\]](#)
- Temperature Control (Optional): For more controlled assessment, perform the agitation in a temperature-controlled shaker or water bath.

Protocol 2: Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

This is the gold-standard method for accurately determining equilibrium solubility. It relies on creating a saturated solution and measuring the mass of the dissolved solute.[\[13\]](#)

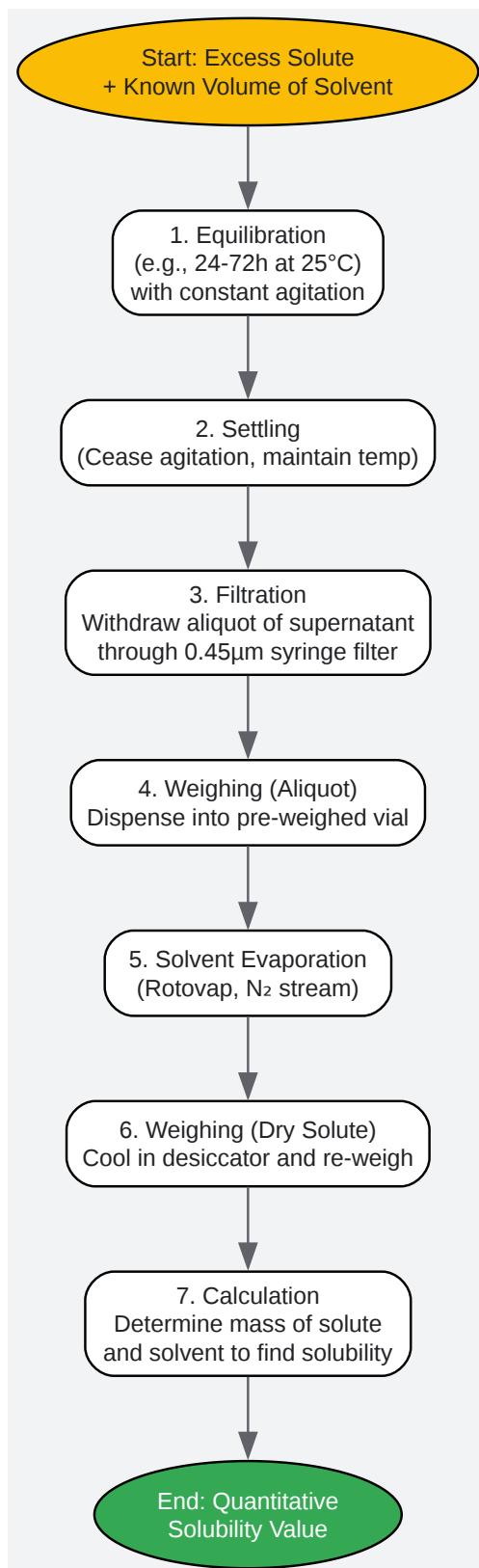
Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **2,5-Diethynylpyridine** to a known volume of the chosen solvent in a sealed, airtight container (e.g., a 20 mL scintillation vial). "Excess" means enough

solid remains undissolved to ensure saturation.

- Place the container in a constant-temperature environment (e.g., an orbital shaker with temperature control) set to the desired experimental temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the equilibration time.[14]
- Isolation of Supernatant:
 - Once equilibrium is reached, cease agitation and allow the excess solid to settle for several hours at the same constant temperature.
 - Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is critical to use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).[13]
- Solvent Evaporation and Mass Determination:
 - Dispense the filtered supernatant into a pre-weighed, clean, and dry container. Record the exact mass of the container plus the solution.
 - Carefully evaporate the solvent. This can be achieved using a rotary evaporator, a vacuum oven at a temperature well below the compound's melting point, or by gently blowing a stream of inert gas (N₂) over the sample.[13]
 - Once the solvent is completely removed and a dry solid remains, place the container in a desiccator to cool to room temperature and remove any residual moisture.
 - Weigh the container with the dried solute.
- Calculation:
 - Mass of Solute: (Mass of container + dried solute) - (Mass of empty container)
 - Mass of Solvent: (Mass of container + solution) - (Mass of container + dried solute)

- Solubility (g/100 g solvent): (Mass of Solute / Mass of Solvent) * 100



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Caption: Workflow for quantitative solubility determination.

Practical Considerations for Solvent Selection

- **Synthesis:** For chemical reactions, the solvent must dissolve reactants and reagents but should not react with them. Polar aprotic solvents like THF, DMF, or Toluene are often good choices for cross-coupling reactions involving pyridine derivatives.[11]
- **Purification by Recrystallization:** An ideal recrystallization solvent will dissolve **2,5-Diethynylpyridine** poorly at low temperatures but readily at elevated temperatures. A mixed-solvent system (e.g., Toluene/Hexane or DCM/Hexane) may be required to achieve the desired solubility profile.
- **Purification by Chromatography:** For column chromatography, the compound must be soluble in the mobile phase. A typical starting point would be a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or dichloromethane), with the polarity adjusted to achieve good separation.
- **Safety:** Always consult the Safety Data Sheet (SDS) for **2,5-Diethynylpyridine** and any chosen solvent.[1] Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Many organic solvents are flammable and/or toxic.[7]

Conclusion

While specific quantitative solubility data for **2,5-Diethynylpyridine** is not widely published, a strong predictive framework can be established based on its molecular structure and the known behavior of analogous compounds. It is anticipated to be highly soluble in polar aprotic solvents (DCM, THF, DMF), moderately soluble in non-polar solvents (Toluene), and sparingly soluble in polar protic solvents (water, ethanol). This guide provides researchers with both the theoretical foundation to make informed solvent choices and the detailed experimental protocols necessary to determine precise, application-specific solubility data, thereby accelerating research and development involving this versatile chemical building block.

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